molecular formula C16H18ClFN4O B2816823 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one CAS No. 1795471-00-9

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one

Cat. No. B2816823
CAS RN: 1795471-00-9
M. Wt: 336.8
InChI Key: LTLLMRHPOHHFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C16H18ClFN4O and its molecular weight is 336.8. The purity is usually 95%.
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Scientific Research Applications

Antagonist Activity Against Receptors

A series of compounds, including those related to the specified chemical structure, have been synthesized and tested for their antagonist activities. These activities are primarily against the 5-HT2 receptor, which plays a significant role in various neurological and psychiatric disorders. The research reveals that certain derivatives exhibit potent 5-HT2 antagonist activity, offering insights into the development of new treatments for conditions such as depression and schizophrenia (Watanabe et al., 1992). Additionally, another study focused on synthesizing a new class of compounds that showed highly selective and potentially CNS-active alpha 1-adrenoceptor antagonists, derived from the antipsychotic sertindole, which underscores the potential for creating selective receptor antagonists (Balle et al., 2003).

Antimicrobial and Antifungal Activities

Compounds with the specified chemical structure have been synthesized and evaluated for their antimicrobial activity. One study demonstrated the synthesis of novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones and evaluated their antimicrobial activity, indicating potential applications in combating microbial infections (Nagamani et al., 2018). Furthermore, novel 3-substituted 5,6-diphenyl-1,2,4-triazines, including derivatives bearing 1,2,3-triazole and piperidine ring, have shown significant antifungal activities, suggesting their use in antifungal drug development (Sangshetti & Shinde, 2011).

Structural and Molecular Analysis

Research has also focused on the structural characterization of biologically active derivatives, including those related to the specified chemical structure. These studies provide insights into the intermolecular interactions and molecular packing of such compounds, which are crucial for understanding their biological activity and designing more effective drugs (Shukla et al., 2017).

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN4O/c17-14-2-1-3-15(18)13(14)4-5-16(23)21-9-6-12(7-10-21)22-11-8-19-20-22/h1-3,8,11-12H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLLMRHPOHHFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)CCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one

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